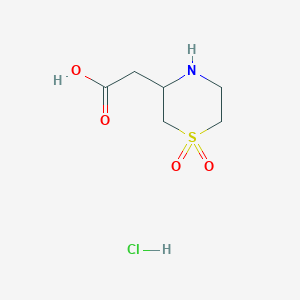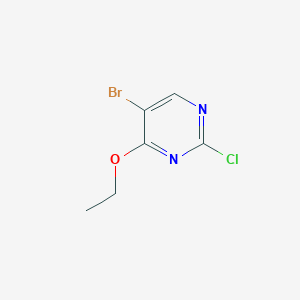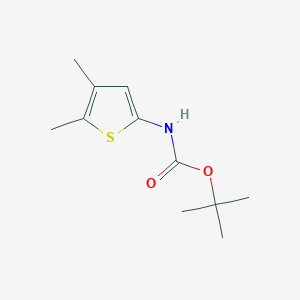
He-LWamide II
Übersicht
Beschreibung
He-LWamide II is a neuropeptide found in hydrozoa, cnidarians, and anthozoa . It is an endogenous hormone produced by the planula stage of development . This peptide inhibits muscle contractions and can be used as a model system for studying the effects of neuropeptides on invertebrate development .
Synthesis Analysis
He-LWamide II is synthesized as a preprohormone . The cDNA encodes one copy of He-LWamide I and 17 copies of He-LWamide II . It is synthesized in sensory neurons present in planula larvae .Molecular Structure Analysis
The molecular structure of He-LWamide II is represented by the chemical formula C35H53N9O6 . It has a molecular weight of 695.85 g/mol . The structure is represented by the SMILES notation: CC©CC@@HNC@@HC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)C@HN .Chemical Reactions Analysis
He-LWamide II is known to interact with other neuropeptides such as RFamides . It stimulates migration primarily by making the active periods longer, whereas RFamide inhibits migration by blocking the initiation and also shortening the length of the active periods .Physical And Chemical Properties Analysis
He-LWamide II is a peptide with a molecular weight of 695.85 g/mol . Its chemical formula is C35H53N9O6 . The peptide is used for research purposes and is not intended for human or veterinary use .Wissenschaftliche Forschungsanwendungen
Role in Developmental Biology
He-LWamide II peptides are integral in the developmental biology of certain aquatic organisms. In the life cycle of the marine hydroid Hydractinia echinata, He-LWamide II peptides play a crucial role. These peptides are involved in the metamorphosis process from the planula larva stage to the adult polyp stage. This transition includes various internal signaling processes that govern cell cycle activity, cell differentiation, cell death, and morphogenesis. The importance of He-LWamide II peptides in this process is highlighted by the fact that their absence or dysfunction leads to a loss of metamorphosis competence. This deficiency, however, can be remedied by the introduction of synthetic He-LWamide II peptides, signifying their vital role in conveying external metamorphosis stimuli to target cells within the organism (Plickert et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Future research on He-LWamide II could focus on identifying more Wamide-receptor pairs, confirming the phylogenetic distribution of Wamides through large-scale sequencing and mass spectrometry, and assigning different functions to specific subsets of Wamide-expressing neurons . More extensive study of Wamide signaling throughout larval development in a greater number of phyla is also important in order to understand the role of Wamides in hormonal regulation .
Eigenschaften
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-1-[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53N9O6/c1-21(2)17-27(32(47)42-26(31(38)46)18-22-19-39-25-11-4-3-9-23(22)25)41-30(45)20-40-33(48)28-12-7-15-43(28)35(50)29-13-8-16-44(29)34(49)24(37)10-5-6-14-36/h3-4,9,11,19,21,24,26-29,39H,5-8,10,12-18,20,36-37H2,1-2H3,(H2,38,46)(H,40,48)(H,41,45)(H,42,47)/t24-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLAMJUEUPBFG-CISYKLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50777659 | |
| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
He-LWamide II | |
CAS RN |
198995-08-3 | |
| Record name | L-Lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50777659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



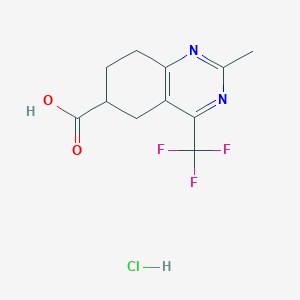
![7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1445641.png)
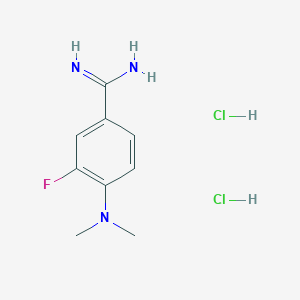
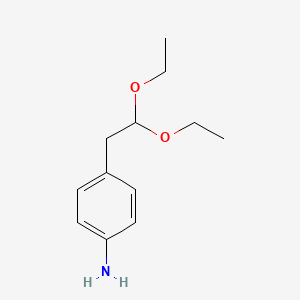
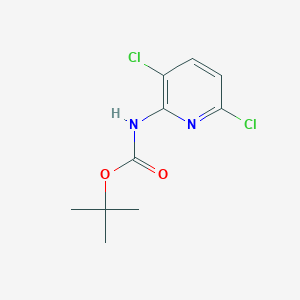
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)
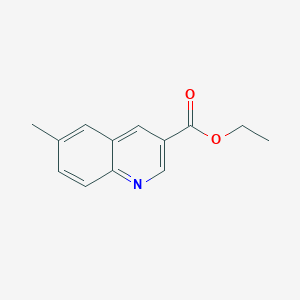
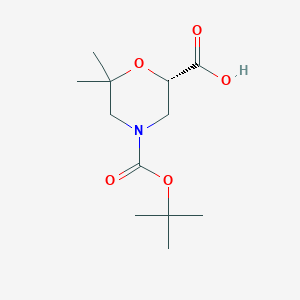
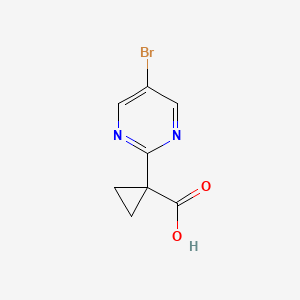
![[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride](/img/structure/B1445656.png)
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1445657.png)
